molecular formula C13H11N3O4S2 B2861864 3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946286-31-3

3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2861864
CAS No.: 946286-31-3
M. Wt: 337.37
InChI Key: JGFZFOIAOKJEBY-UHFFFAOYSA-N
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Description

3-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 6-position with a methylsulfonyl group and linked via an amide bond to a 3-methylisoxazole-5-carboxamide moiety. The benzo[d]thiazole scaffold is known for its role in antitumor, antimicrobial, and enzyme inhibitory activities, while the methylsulfonyl group may enhance solubility and electronic properties .

Properties

IUPAC Name

3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-7-5-10(20-16-7)12(17)15-13-14-9-4-3-8(22(2,18)19)6-11(9)21-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFZFOIAOKJEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.

    Introduction of the Methylsulfonyl Group: The benzo[d]thiazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Construction of the Isoxazole Ring: The next step involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the isoxazole intermediate with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide":

"this compound" is a research compound with the molecular formula C16H17N3O4S3 and a molecular weight of 411.51 g/mol. It typically has a purity of 95%.

Potential Biological Activities
The biological activity of this compound is mainly due to its structural components, which may interact with different biological pathways. The presence of the isoxazole and benzo[d]thiazole parts indicates potential interactions with enzymes and receptors involved in cancer and inflammatory pathways.

Anticancer Activity
Similar compounds have shown anticancer properties. Thiazolidinone derivatives have shown antitumor effects against glioblastoma cells, suggesting that the thiazole ring may enhance cytotoxicity against cancer cells.

Inhibition of Kinases
This compound may inhibit certain kinases involved in cancer progression. Compounds with similar structural features have been reported to inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines.

Studies

  • Study 1: Cytotoxicity Against Cancer Cell Lines
    • A study investigated the cytotoxic effects of a related compound on various cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13.
    • Concentrations as low as 0.3 µM effectively inhibited cell growth, indicating a promising therapeutic index for similar compounds.
  • Study 2: Mechanistic Insights
    • An investigation focused on the mechanisms by which thiazole-containing compounds exert their anticancer effects.
    • These compounds down-regulated phospho-ERK1/2 levels, a critical pathway in cancer cell survival and proliferation, thereby inducing apoptosis in sensitive cancer cell lines.

Data Summary

ActivityCell LineIC50 (µM)Mechanism
AnticancerMV4-110.3MEK1/2 inhibition
AnticancerMOLM131.2ERK pathway downregulation
CytotoxicityGlioblastoma Multiform CellsVariesInduction of apoptosis

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and isoxazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in Table 1:

Table 1: Structural Comparison with Analogs

Compound Name Core Structure Key Substituents Reported Activities References
3-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide Benzo[d]thiazole 6-(Methylsulfonyl), Isoxazole-5-carboxamide Inferred from analogs -
2-(Benzo[d]thiazol-2-yl)acetonitrile Benzo[d]thiazole Acetonitrile Antitumor, Antifungal
Thiazol-5-ylmethyl carbamates Thiazole Ureido, Hydroxy, Phenyl groups Structural complexity
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Thiazole Isoxazole-4-carboxamide Crystallographic data
Key Observations:

Benzo[d]thiazole vs.

Substituent Effects :

  • The 6-methylsulfonyl group is a strong electron-withdrawing substituent, which may increase metabolic stability and solubility compared to analogs with alkyl or hydroperoxy groups (e.g., ) .
  • The isoxazole-5-carboxamide linkage differs from acrylonitrile () or carbamate () functionalities, suggesting distinct hydrogen-bonding interactions with biological targets.

Biological Activity

3-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that combines various functional groups known for their biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O4SC_{13}H_{12}N_2O_4S, with a molecular weight of approximately 296.37 g/mol. The structure features a benzo[d]thiazole moiety, which contributes to its bioactivity, and an isoxazole ring, enhancing its potential interactions with biological targets.

1. Antimicrobial Activity

Compounds similar to this compound have shown significant antimicrobial properties. Studies indicate that benzo[d]thiazole derivatives possess activity against various bacterial strains, making them candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The presence of the methylsulfonyl group in the compound suggests potential anti-inflammatory activity. Research has indicated that compounds with similar structures can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

3. Anticancer Potential

Research highlights the anticancer potential of isoxazole derivatives, including those with benzo[d]thiazole frameworks. For instance, structural modifications in similar compounds have led to significant inhibition of cancer cell proliferation in vitro and in vivo models. One study reported an IC50 value of 2.0 mg/kg for a related compound in tumor growth inhibition .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways, such as receptor tyrosine kinases (RTKs), which play critical roles in cell signaling related to growth and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The following table summarizes the structural components and their associated activities:

Structural Feature Biological Activity
Benzo[d]thiazole moietyAntimicrobial, anticancer
Methylsulfonyl groupAnti-inflammatory
Isoxazole ringPotential anticancer activity

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticancer Study : A series of benzoisoxazoles were synthesized and evaluated for their effects on receptor tyrosine kinases (RTKs). One compound exhibited an IC50 value of 106 nM against FLT3 kinase, indicating potent anticancer activity .
  • Anti-inflammatory Research : In vitro assays demonstrated that certain benzo[d]thiazole derivatives could significantly reduce pro-inflammatory cytokines in cell cultures, suggesting their potential use in inflammatory diseases .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide to ensure high yield and purity?

Answer:
Optimization requires careful control of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation, critical for connecting isoxazole and benzothiazole moieties .
  • Temperature : Maintain reflux conditions (80–100°C) during cyclization steps to drive reaction completion .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what specific spectral markers should be analyzed?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole) and methylsulfonyl singlet (δ 3.3–3.5 ppm) . Carboxamide carbonyl appears at ~168 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O at ~1350/1150 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve contradictions in biological activity data observed for this compound across different in vitro assays?

Answer:

  • Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. HEK293), serum concentration, and incubation time .
  • Orthogonal assays : Cross-validate using fluorescence polarization (binding affinity) and enzymatic activity assays (e.g., kinase inhibition) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-assay variability and exclude outlier data .

Advanced: What computational strategies are recommended for elucidating the binding mechanisms of this compound with potential therapeutic targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases), focusing on hydrogen bonds with benzothiazole sulfonyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the isoxazole ring .

Advanced: What methodologies are employed in structure-activity relationship (SAR) studies to identify critical functional groups in derivatives of this compound?

Answer:

  • Systematic substitution : Synthesize analogs with modified sulfonyl (e.g., trifluoromethylsulfonyl) or isoxazole (e.g., 4-nitro substitution) groups .
  • Bioassays : Test derivatives against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with IC₅₀ values .
  • QSAR modeling : Develop PLS regression models using descriptors like logP and polar surface area to predict activity trends .

Basic: What are the standard protocols for evaluating the stability of this compound under varying pH and temperature conditions?

Answer:

  • Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via HPLC-MS .
  • Thermal stability : Heat solid samples to 100°C (72 hrs) and monitor purity loss by TLC .
  • Light exposure : Use ICH Q1B guidelines to assess photostability under UV-vis irradiation .

Advanced: How should researchers design in vivo pharmacokinetic studies for this compound to account for interspecies metabolic differences?

Answer:

  • Allometric scaling : Estimate human clearance from rodent data using body surface area corrections .
  • Metabolite profiling : Use LC-MS/MS to identify species-specific Phase I/II metabolites (e.g., glucuronidation in primates vs. sulfation in rats) .
  • Tissue distribution : Conduct whole-body autoradiography in rodents to compare organ uptake patterns .

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